Cas no 682352-78-9 (Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate)

Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate is a versatile heterocyclic compound featuring both an isoxazole core and a formyl functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of the 2-chlorophenyl substituent enhances its reactivity in cross-coupling and nucleophilic substitution reactions, while the formyl group offers a convenient handle for further derivatization. Its ester functionality improves solubility in organic solvents, facilitating purification and downstream applications. This compound is particularly useful in the development of agrochemicals, bioactive molecules, and advanced materials due to its structural flexibility and synthetic utility. High purity grades ensure consistent performance in research and industrial applications.
Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate structure
682352-78-9 structure
Product Name:Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate
CAS No:682352-78-9
MF:C12H8ClNO4
MW:265.649222373962
CID:969678
PubChem ID:45117065
Update Time:2025-11-06

Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate
    • 3-(2-chlorophenyl)-5-formyl-4-Isoxazolecarboxylic acid methyl ester
    • 4-Isoxazolecarboxylicacid,3-(2-chlorophenyl)-5-formyl-,methylester(9CI)
    • 682352-78-9
    • Methyl 3-(2-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate
    • FT-0766424
    • Methyl3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate
    • DTXSID70668550
    • MDL: MFCD20040474
    • Inchi: 1S/C12H8ClNO4/c1-17-12(16)10-9(6-15)18-14-11(10)7-4-2-3-5-8(7)13/h2-6H,1H3
    • InChI Key: YHMXFDJXPWWDLF-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C1C(C(=O)OC)=C(C=O)ON=1

Computed Properties

  • Exact Mass: 265.0141854g/mol
  • Monoisotopic Mass: 265.0141854g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 69.4Ų

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Additional information on Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate

Comprehensive Overview of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate (CAS No. 682352-78-9)

Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate (CAS No. 682352-78-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound belongs to the isoxazole family, a heterocyclic scaffold known for its versatility in drug discovery and material science. The presence of both formyl and carboxylate functional groups in its structure makes it a valuable intermediate for synthesizing more complex molecules.

In recent years, the demand for isoxazole derivatives has surged, driven by their role in developing novel therapeutics targeting inflammation, infectious diseases, and metabolic disorders. Researchers are particularly interested in Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate due to its potential as a building block for kinase inhibitors and antimicrobial agents. Its CAS No. 682352-78-9 is frequently searched in academic databases and chemical supplier catalogs, reflecting its growing relevance in synthetic chemistry.

The compound's 2-chlorophenyl moiety contributes to its lipophilicity, which is a critical factor in drug design for optimizing bioavailability. Meanwhile, the 5-formyl group offers a reactive site for further modifications, such as condensation reactions or nucleophilic additions. These features align with current trends in fragment-based drug discovery, where small molecules like this are used to construct larger, more potent drug candidates.

From an industrial perspective, Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate is often discussed in the context of green chemistry and sustainable synthesis. With increasing regulatory pressure on solvent use and waste generation, chemists are exploring eco-friendly routes to produce such intermediates. This compound's synthesis has been optimized to minimize hazardous byproducts, addressing the pharmaceutical industry's push toward environmentally benign processes.

Analytical characterization of CAS No. 682352-78-9 typically involves advanced techniques like HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure high purity, which is essential for downstream applications. The compound's stability under various conditions is also a subject of study, particularly for researchers investigating its suitability for high-throughput screening platforms.

In material science, the isoxazole core of this compound has shown promise in developing organic semiconductors and photoactive materials. Its conjugated system and electron-withdrawing groups make it a candidate for designing molecular electronics components, a field experiencing rapid growth due to the demand for flexible and lightweight devices.

Safety data for Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate emphasizes standard laboratory handling precautions. While not classified as high-risk, proper PPE (personal protective equipment) including gloves and goggles is recommended during manipulation. Storage conditions typically suggest protection from moisture and light to maintain stability, as indicated by stability studies referenced in technical datasheets.

The patent landscape surrounding CAS No. 682352-78-9 reveals its incorporation in several intellectual property filings, particularly in medicinal chemistry applications. This reflects the compound's commercial value and the competitive nature of research in this domain. Companies specializing in custom synthesis often list this molecule in their portfolios, catering to pharmaceutical and biotechnology clients.

Future research directions for this compound may explore its structure-activity relationships in greater depth, particularly how modifications to the formyl or ester groups affect biological activity. Computational chemistry approaches like molecular docking could predict its interactions with various biological targets, guiding experimental work. Such studies would align with the increasing integration of AI-assisted drug design in modern research workflows.

For procurement specialists, understanding the global supply chain for Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate is crucial. The compound is available through specialized chemical suppliers with varying purity grades, from research quantities to bulk orders. Quality certifications like GMP or ISO compliance are important considerations for end-users in regulated industries.

In summary, CAS No. 682352-78-9 represents a chemically intriguing and commercially relevant intermediate with multifaceted applications. Its value lies not only in current uses but also in its potential to enable future innovations across pharmaceuticals, materials science, and beyond. As research continues to uncover new applications for isoxazole derivatives, this compound will likely maintain its position as a valuable tool for chemists and researchers worldwide.

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